molecular formula C16H21NO4 B1411732 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid CAS No. 1993314-86-5

1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B1411732
CAS No.: 1993314-86-5
M. Wt: 291.34 g/mol
InChI Key: LUZNJECDSQVUKO-UHFFFAOYSA-N
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Description

1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with a phenyl group and a carboxylic acid group The tert-butoxycarbonyl (Boc) group is attached to the amino group, serving as a protecting group in organic synthesis

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The use of amino acid ionic liquids (AAILs) for organic synthesis is being explored due to their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are being prepared .

Biochemical Analysis

Biochemical Properties

1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid plays a crucial role in biochemical reactions by acting as a protecting group for amino acids. It interacts with various enzymes and proteins involved in peptide synthesis. The compound is known to form stable bonds with amino groups, thereby preventing these groups from participating in side reactions. This stability is particularly important in the synthesis of peptides and proteins, where precise control over the reaction conditions is required. The interactions between 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid and biomolecules are primarily based on its ability to form covalent bonds with amino groups, which can be selectively removed under specific conditions .

Cellular Effects

The effects of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid on various types of cells and cellular processes are primarily related to its role as a protecting group. By preventing unwanted reactions involving amino groups, this compound helps to maintain the integrity of cellular proteins and peptides during synthesis. It can influence cell function by ensuring that the desired peptides are synthesized correctly, which can impact cell signaling pathways, gene expression, and cellular metabolism. The presence of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid in the cellular environment ensures that the synthesis of peptides proceeds without interference from side reactions .

Molecular Mechanism

At the molecular level, 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid exerts its effects through the formation of covalent bonds with amino groups. This interaction prevents the amino groups from participating in other reactions, thereby protecting the integrity of the peptide being synthesized. The compound can be selectively removed under acidic conditions, which allows for the controlled deprotection of the amino groups. This selective deprotection is crucial for the stepwise synthesis of peptides and proteins, as it ensures that only the desired reactions occur at each stage of the synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time if exposed to heat, light, or moisture. Long-term studies have shown that the stability of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid is sufficient for most peptide synthesis applications, but care must be taken to store it under appropriate conditions to prevent degradation .

Dosage Effects in Animal Models

The effects of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not produce significant toxic effects. At higher doses, it can cause adverse effects, including toxicity and interference with normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s protective effects are outweighed by its potential toxicity. Therefore, careful dosage control is essential when using this compound in animal studies .

Metabolic Pathways

1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The compound’s role as a protecting group ensures that the amino groups are shielded from unwanted reactions, allowing for the precise control of the synthesis process. This interaction with metabolic pathways is crucial for the efficient production of peptides and proteins in both laboratory and industrial settings .

Transport and Distribution

Within cells and tissues, 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions help to ensure that the compound reaches its target sites within the cell, where it can exert its protective effects. The distribution of the compound within tissues is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid is primarily determined by its role as a protecting group. The compound is typically localized to areas of the cell where peptide synthesis occurs, such as the endoplasmic reticulum and the cytoplasm. Its activity and function are influenced by its localization, as it needs to be in close proximity to the amino groups it is protecting. Targeting signals and post-translational modifications may also play a role in directing the compound to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amines and their subsequent derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a phenyl group and a cyclobutane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-12(10-16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZNJECDSQVUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993314-86-5
Record name 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid
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1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid
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1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid
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1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid
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1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid
Reactant of Route 6
1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid

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